molecular formula C21H24N2O4 B6081488 N~2~,N~5~-bis(phenylacetyl)ornithine

N~2~,N~5~-bis(phenylacetyl)ornithine

Cat. No.: B6081488
M. Wt: 368.4 g/mol
InChI Key: JGJMHIALPNDBOZ-UHFFFAOYSA-N
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Description

N²,N⁵-Bis(phenylacetyl)ornithine is a modified amino acid derivative of L-ornithine, a non-proteinogenic α-amino acid pivotal in the urea cycle (CAS 70-26-8) . The compound features phenylacetyl groups (-COCH₂C₆H₅) attached to both the δ- (N⁵) and α-amine (N²) positions of ornithine. This dual acylation distinguishes it from simpler ornithine derivatives and imparts unique physicochemical and biological properties.

Properties

IUPAC Name

2,5-bis[(2-phenylacetyl)amino]pentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O4/c24-19(14-16-8-3-1-4-9-16)22-13-7-12-18(21(26)27)23-20(25)15-17-10-5-2-6-11-17/h1-6,8-11,18H,7,12-15H2,(H,22,24)(H,23,25)(H,26,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGJMHIALPNDBOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NCCCC(C(=O)O)NC(=O)CC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Ornithine Derivatives

Structural and Functional Group Variations

The table below highlights key differences between N²,N⁵-bis(phenylacetyl)ornithine and structurally related compounds:

Compound Name Substituents Molecular Formula (Inferred) Key Applications Reference
N²,N⁵-Bis(phenylacetyl)ornithine N²,N⁵-phenylacetyl C₂₁H₂₃N₂O₅ (est. MW 389.4) Potential ammonia scavenging, drug carriers
N²,N⁵-Bis[(benzyloxy)carbonyl]ornithine N²,N⁵-(benzyloxycarbonyl) C₂₃H₂₅N₂O₈ (MW 469.5) Peptide synthesis protecting groups
BOC-D-Ornithine(BOC)-OH N²,N⁵-(tert-butoxycarbonyl) C₁₅H₂₈N₂O₆ (MW 348.4) Solid-phase peptide synthesis
L-Ornithine, N²,N⁵-bis(trifluoroacetyl)-, butyl ester N²,N⁵-(trifluoroacetyl) C₁₅H₂₁F₆N₂O₄ (MW 407.3) Labile protecting groups for amines

Key Observations :

  • Electron Effects : Trifluoroacetyl groups (in CAS 2804-68-4) are strongly electron-withdrawing, whereas phenylacetyl balances electron withdrawal with steric bulk, influencing reactivity and stability .
  • Dual Acylation : Most analogues modify only one amine (e.g., N⁵ in urea cycle therapeutics), but bis-acylation in the target compound may enable multivalent interactions in polymer cross-linking or enzyme inhibition .
Urea Cycle and Ammonia Scavenging
  • Sodium Phenylbutyrate (NaPBA) : Used in urea cycle disorders (UCDs) to conjugate with glutamine, forming phenylacetylglutamine (PAGN) for ammonia excretion . N²,N⁵-Bis(phenylacetyl)ornithine could act similarly by leveraging phenylacetyl’s affinity for acyltransferases, though its dual modification might alter metabolic pathways compared to NaPBA.
  • Ornithine Translocase Deficiency (HHH) : Native ornithine is critical for mitochondrial transport; phenylacetyl groups may disrupt this process, necessitating structure-activity studies .

Unique Attributes of N²,N⁵-Bis(phenylacetyl)ornithine

  • Dual Functionalization: Simultaneous modification of both amines is rare in ornithine chemistry, enabling novel applications in bioconjugation or multivalent therapeutics.
  • Metabolic Pathway Modulation : Its structure may interfere with ornithine decarboxylase or arginase enzymes, offering routes to study polyamine biosynthesis or urea cycle modulation .

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